molecular formula C19H17BrClN3O2S B2947104 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]butanamide CAS No. 422287-85-2

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]butanamide

Cat. No.: B2947104
CAS No.: 422287-85-2
M. Wt: 466.78
InChI Key: IDBMMNSJGHWFEN-UHFFFAOYSA-N
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Description

The compound 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]butanamide is a heterocyclic molecule featuring a quinazolinone core substituted with a bromo group at position 6, a sulfanylidene moiety at position 2, and a 4-oxo group. The side chain comprises a butanamide group linked to a 2-chlorobenzyl substituent. The sulfanylidene group (C=S) may enhance hydrogen-bonding interactions with biological targets, while the bromo and chloro substituents likely influence electronic properties and steric effects.

Properties

CAS No.

422287-85-2

Molecular Formula

C19H17BrClN3O2S

Molecular Weight

466.78

IUPAC Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]butanamide

InChI

InChI=1S/C19H17BrClN3O2S/c20-13-7-8-16-14(10-13)18(26)24(19(27)23-16)9-3-6-17(25)22-11-12-4-1-2-5-15(12)21/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,22,25)(H,23,27)

InChI Key

IDBMMNSJGHWFEN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]butanamide typically involves multiple steps, starting from readily available starting materials

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Butanamide Group: The final step involves the reaction of the brominated quinazolinone with 2-chlorobenzylamine and butanoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the quinazolinone core can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]butanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: It may have potential therapeutic applications, including as an anticancer, antimicrobial, or anti-inflammatory agent, pending further research and clinical trials.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. For example, it could inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its combination of a brominated quinazolinone core, sulfanylidene group, and 2-chlorobenzylbutanamide side chain. Below is a comparative analysis with structurally related compounds from the literature:

Table 1: Key Structural Features and Implications

Compound Name / ID Core Structure Key Substituents Potential Implications Reference
Target Compound Quinazolinone 6-Bromo, 2-sulfanylidene, N-(2-chlorophenylmethyl)butanamide Enhanced hydrogen bonding (C=S), halogen-dependent bioactivity, tailored lipophilicity
(S)-2-(4-chlorophenyl)-N-(5-fluorothiazol-2-yl)-3-methylbutanamide Thiazole 4-Chlorophenyl, fluorothiazole, methylbutanamide Possible kinase inhibition; fluorine enhances metabolic stability
4-Amino-N-(6-bromo-2-(4-chlorostyryl)-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide (1x) Quinazolinone 6-Bromo, 4-chlorostyryl, benzenesulfonamide Sulfonamide group may confer COX-2 inhibitory activity; styryl group enhances π-π stacking
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide (892287-57-9) Quinazolinone 6-Bromo, 2-methoxybenzylbutanamide Methoxy group increases electron density, potentially altering binding affinity compared to chloro
6-Bromo-2-((3-chloro-4-(substituted phenyl)-4-oxoazetidin-1-yl amino) methyl)-3-(naphthalen-2-yl)... (6a) Quinazolinone + azetidinone Bromo, naphthalene, azetidinone Bulky naphthalene substituent may improve membrane permeability; azetidinone introduces rigidity

Key Observations:

Core Heterocycle Variations: The target compound’s quinazolinone core is shared with compounds 1x and 6a . However, the presence of a sulfanylidene group (vs. sulfonamide in 1x or oxo groups in 6a) may alter hydrogen-bonding capacity and redox stability.

Halogen Effects :

  • The 6-bromo substituent in the target compound and 1x could enhance electrophilic interactions in enzyme active sites. In contrast, the 2-chlorophenyl group in the target vs. 4-chlorophenyl in compounds may lead to divergent steric and electronic effects on receptor binding.

Side Chain Modifications: The butanamide side chain in the target compound is structurally analogous to 892287-57-9 , but the 2-chlorobenzyl group (vs.

Synthetic Considerations :

  • Synthesis of the target compound likely parallels methods used for 6a (e.g., coupling with chloracetyl chloride and triethylamine) , though the sulfanylidene group may require specialized reagents for introduction.

Biological Activity

The compound 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]butanamide is a member of the quinazolinone derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20BrN3O2SC_{18}H_{20}BrN_3O_2S with a molecular weight of approximately 442.37 g/mol. The structure features a quinazoline core, bromine and sulfur substitutions, and a butanamide group, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC18H20BrN3O2S
Molecular Weight442.37 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. Preliminary studies suggest that it may inhibit certain enzymes related to cancer metabolism, indicating potential antitumor properties .

Antibacterial Activity

Research has shown that quinazolinone derivatives exhibit significant antibacterial properties. In particular, studies have demonstrated that compounds similar to This compound possess potent activity against various bacterial strains.

  • Testing Methodology : The antibacterial activity was assessed using the agar cup plate method, with zones of inhibition measured against standard antibiotics like ciprofloxacin.
  • Results :
    • Compounds with electron-withdrawing groups (like chlorine) showed enhanced antibacterial activity compared to those with electron-donating groups.
    • Notable results include:
      • Zone of Inhibition for Proteus vulgaris : 1.1 cm
      • Zone of Inhibition for Bacillus subtilis : 1.4 cm

Anticancer Activity

The compound's potential anticancer effects have been investigated through various in vitro studies. Quinazoline derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

  • Cell Line Studies : The compound was tested against several cancer cell lines, showing promising results in reducing cell viability.
  • Mechanism Insights : It appears to modulate pathways involved in cell cycle regulation and apoptosis.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several quinazolinone derivatives, including the target compound. The findings indicated that substitutions on the quinazoline core significantly influenced antibacterial potency.

Study 2: Anticancer Potential

Another study focused on the anticancer properties of related compounds, demonstrating that modifications in the structure could enhance cytotoxic effects on specific cancer cell lines.

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